4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide

Description

Structural and Chemical Identity

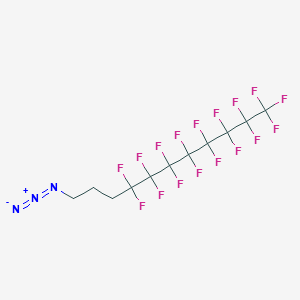

This compound exhibits a complex molecular architecture defined by its systematic fluorination pattern and azide functionality. The compound possesses the molecular formula C₁₁H₆F₁₇N₃, indicating an eleven-carbon chain with six hydrogen atoms, seventeen fluorine atoms, and three nitrogen atoms comprising the azide moiety. The Chemical Abstracts Service registry number 852527-61-8 provides its unique identifier in chemical databases.

The structural nomenclature reveals the precise positioning of fluorine substituents along the carbon backbone. The compound features complete fluorination from carbon positions 4 through 11, with the terminal carbon bearing a trifluoromethyl group. The first three carbon atoms maintain hydrogen substitution, creating a distinct boundary between the fluorinated and non-fluorinated segments of the molecule. This structural arrangement classifies the compound alternatively as 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane, emphasizing the azide group's terminal position.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆F₁₇N₃ |

| Chemical Abstracts Service Number | 852527-61-8 |

| Systematic Name | This compound |

| Alternative Name | 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane |

| Functional Groups | Azide, Perfluoroalkyl |

| Database Identifier (DTXSID) | DTXSID60464260 |

The molecular structure demonstrates characteristics typical of per- and polyfluoroalkyl substances, containing a substantial proportion of fluorine atoms relative to other elements. According to fluorine percentage analysis methodologies, this compound contains approximately 74% fluorine by atomic count when excluding hydrogen atoms, significantly exceeding the 30% threshold commonly used to identify per- and polyfluoroalkyl substances. This high fluorine content imparts distinctive physicochemical properties including enhanced chemical stability, lipophilicity, and resistance to metabolic degradation.

The azide functional group (-N₃) represents a highly reactive moiety characterized by its linear arrangement of three nitrogen atoms. This functionality serves as a crucial reactive site for various chemical transformations, particularly cycloaddition reactions that form the foundation of click chemistry methodologies. The positioning of the azide group at the terminal carbon creates an optimal spatial arrangement for subsequent chemical modifications while maintaining the integrity of the fluorinated chain.

Historical Development and Discovery

The development of this compound reflects the broader evolution of fluorinated organic azide chemistry that emerged from advances in fluoroorganic synthesis during the late twentieth and early twenty-first centuries. Database records indicate the initial creation and characterization of this specific compound occurred on October 26, 2006, with subsequent modifications and updates continuing through May 10, 2025. This timeline positions the compound's discovery within a period of intensive research into fluorinated building blocks for specialized applications.

The synthetic development of fluorinated alkyl azides generally emerged from the intersection of two distinct chemical traditions: fluorocarbon chemistry and azide-based synthetic methodology. Early work in fluorinated azide chemistry focused on simpler systems, with researchers gradually developing methods to access more complex, highly fluorinated structures. The preparation of long-chain fluorinated azides required significant methodological advances in both fluorination strategies and azide introduction techniques.

Historical precedent for fluorinated azide synthesis includes the pioneering work on shorter fluorinated azide systems, where researchers established fundamental synthetic protocols for introducing azide functionality into fluorinated frameworks. The evolution toward longer, more extensively fluorinated systems like this compound required refinement of existing methodologies and development of new approaches capable of handling the increased steric and electronic demands imposed by extended fluorinated chains.

The compound's emergence coincided with growing recognition of the unique properties conferred by extensive fluorination, particularly in the context of materials science and biomedical applications. Researchers recognized that fluorinated azides could serve as versatile building blocks for accessing fluorinated heterocycles and other specialized structures through well-established azide chemistry protocols.

Significance in Fluoroorganic Chemistry

This compound occupies a significant position within fluoroorganic chemistry due to its unique combination of extensive fluorination and azide reactivity. The compound exemplifies the strategic integration of fluorinated frameworks with highly reactive functional groups, enabling access to previously inaccessible chemical space through established synthetic transformations.

The azide functionality provides exceptional versatility for subsequent chemical elaboration through copper-catalyzed azide-alkyne cycloaddition reactions, a cornerstone methodology in contemporary synthetic chemistry. Fluoroalkyl azides undergo these cycloaddition reactions with terminal alkynes in the presence of copper catalysts to form 1,4-regioisomers with high selectivity, providing efficient access to fluorinated triazole systems. This reactivity pattern enables the incorporation of extensively fluorinated chains into diverse molecular architectures through reliable, high-yielding transformations.

Table 2: Key Synthetic Transformations of Fluorinated Azides

| Reaction Type | Reaction Partners | Products | Applications |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition | Terminal Alkynes | 1,2,3-Triazoles | Bioconjugation, Materials Science |

| Metal-Free [3+2] Cycloaddition | Ketones | 4,5-Disubstituted Triazoles | Heterocycle Synthesis |

| Rhodium-Catalyzed Denitrogenation | Various Substrates | Imidazoles, Pyrroles | Heterocycle Libraries |

| Primary Amine Reaction | Primary Amines | Tetrazoles | Medicinal Chemistry |

The significance of this compound extends to its role as a representative example of highly fluorinated building blocks that enable access to fluorinated nitrogen heterocycles with enhanced properties. Fluorinated triazoles and related heterocycles derived from such azides demonstrate improved lipophilicity, membrane permeability, and metabolic stability compared to their non-fluorinated counterparts. These properties prove particularly valuable in medicinal chemistry applications where enhanced pharmacokinetic profiles are desired.

Within the broader context of per- and polyfluoroalkyl substance chemistry, this compound represents an important structural class that bridges synthetic accessibility with functional utility. The compound's high fluorine content positions it within current definitions of per- and polyfluoroalkyl substances, while its synthetic accessibility through established azide chemistry provides practical routes for its incorporation into larger molecular frameworks.

The compound also demonstrates significance as a model system for understanding the influence of extensive fluorination on azide reactivity. Research has shown that fluorinated azides can exhibit altered reactivity patterns compared to their hydrocarbon analogs, with implications for reaction selectivity and product distribution in various transformations. The systematic study of such compounds contributes to fundamental understanding of how fluorine substitution influences organic reactivity patterns.

Furthermore, the availability of highly fluorinated azide building blocks like this compound supports the development of specialized materials with unique surface properties. Fluorinated polymers and surfaces derived from such precursors exhibit characteristic low surface energy, chemical resistance, and hydrophobic properties that find applications in diverse technological contexts. The azide functionality provides a convenient handle for incorporating these properties into polymeric and material systems through established polymerization and surface modification protocols.

Propriétés

IUPAC Name |

11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17N3/c12-4(13,2-1-3-30-31-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWTXGPAGMMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464260 | |

| Record name | 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852527-61-8 | |

| Record name | 11-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane, 11-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Fluorinated Tosylates/Mesylates

Fluorinated alcohols, such as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecanol , are treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in dichloromethane (DCM) under basic conditions. Triethylamine (Et$$_3$$N) is typically used to neutralize HCl byproducts.

- Dissolve 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecanol (8.24 mmol) in DCM (24 mL) at 0°C.

- Add TsCl (1.1 equiv) and Et$$_3$$N (1.55 equiv) dropwise.

- Stir overnight at room temperature.

- Wash with water and brine, dry over Na$$2$$SO$$4$$, and concentrate.

- Crystallize from methanol to yield the tosylate (87–90%).

Azidation with Sodium Azide

The tosylate/mesylate undergoes nucleophilic substitution with sodium azide (NaN$$_3$$) in hexamethylphosphoramide (HMPA) at elevated temperatures.

- Solvent : HMPA (enhances NaN$$_3$$ solubility and reaction rate).

- Temperature : 85–120°C for 4.5 hours.

- Molar Ratio : Tosylate/mesylate : NaN$$_3$$ = 1:3.

Outcome :

- Yields range from 46–89% depending on the fluorinated chain length and leaving group.

- HMPA minimizes side reactions compared to DMF or DMSO.

Iodination-Azidation Strategy

Direct substitution of iodinated precursors with NaN$$_3$$ offers a streamlined alternative. This method is particularly effective for long-chain perfluoroalkyl iodides.

Synthesis of Fluorinated Iodides

Perfluoroalkyl iodides (e.g., 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoroundecane ) are commercially available or synthesized via Appel reaction (triphenylphosphine/iodine).

Azidation with Sodium Azide and Phase-Transfer Catalysts

The iodide reacts with NaN$$3$$ in a biphasic system (H$$2$$O/Et$$_2$$O) using Aliquat® 336 (tricaprylylmethylammonium chloride) as a phase-transfer catalyst.

- Mix iodide (2.44 mmol), NaN$$3$$ (7.32 mmol), Aliquat® 336 (0.05 equiv), H$$2$$O (1 mL), and Et$$_2$$O (1 mL).

- Heat at 90–100°C for 17.5 hours in a sealed tube.

- Extract with Et$$2$$O, dry over Na$$2$$SO$$_4$$, and concentrate.

Outcome :

- Yields up to 97% due to efficient phase transfer and reduced side reactions.

- Aliquat® 336 facilitates NaN$$_3$$ solubility in organic phases, accelerating substitution.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Tosylate/Mesylate Route | Fluorinated alcohol | HMPA, 85–120°C, 4.5 h | 46–89% | High purity; scalable |

| Iodide Route | Fluorinated iodide | H$$2$$O/Et$$2$$O, 90–100°C, 17.5 h | 58–97% | Faster; higher yields with Aliquat® 336 |

Key Findings :

- The iodide route is superior for long-chain derivatives (e.g., C$${11}$$F$${17}$$) due to reduced steric hindrance.

- HMPA increases azidation efficiency but requires careful handling due to toxicity.

Applications in Synthesis

This azide is pivotal in:

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide primarily involves its azide group, which can undergo various chemical

Activité Biologique

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide is a perfluorinated compound that has garnered interest due to its unique physicochemical properties and potential biological activities. This article reviews the biological activity of this compound based on current research findings.

- Molecular Formula : C₁₁H₆F₁₇N₃

- Molecular Weight : 588.05 g/mol

- Physical State : Solid

- Melting Point : 32-36 °C

- Boiling Point : 144 °C @ 50 mmHg

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antiviral and antibacterial properties. The unique structure of perfluoroalkyl chains contributes to its interaction with biological membranes and potential therapeutic applications.

Antiviral Activity

Research has indicated that derivatives of perfluoroalkyl compounds exhibit significant antiviral activity against various viruses. For instance:

- Teicoplanin Derivatives : Perfluorobutyl derivatives of teicoplanin showed robust antiviral activity against influenza A and B viruses with favorable selectivity indices (ratio of cytotoxicity to antiviral activity) . The incorporation of perfluoroalkyl groups was found to enhance the antiviral properties while minimizing cytotoxic effects.

- Mechanism of Action : The antiviral mechanism appears to involve disruption of viral entry or replication processes without significantly harming host cells. It is hypothesized that the hydrophobic nature of these compounds allows them to integrate into viral membranes or interfere with viral proteins.

Antibacterial Activity

The antibacterial properties of fluorinated compounds have also been documented:

- Gram-positive Bacteria : Teicoplanin derivatives with perfluoroalkyl chains displayed excellent antibacterial activity against a range of Gram-positive bacteria . This suggests that the lipophobic characteristics of these compounds may contribute to their effectiveness in disrupting bacterial membranes.

Study 1: Synthesis and Evaluation of Antiviral Fluoroglycopeptides

A study evaluated the synthesis of fluoroglycopeptides incorporating perfluoroalkyl groups. The results demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high antiviral efficacy against influenza viruses . The selectivity index was significantly improved compared to traditional glycopeptide antibiotics.

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Teicoplanin Derivative A | Influenza A | 0.5 | 50 | 100 |

| Teicoplanin Derivative B | Influenza B | 0.3 | 20 | 66.67 |

Study 2: Antibacterial Efficacy Against Gram-positive Bacteria

In another investigation focused on antibacterial activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Teicoplanin Derivative C | Staphylococcus aureus | 1 |

| Teicoplanin Derivative D | Streptococcus pneumoniae | 0.5 |

These findings indicate that the incorporation of perfluoroalkyl chains enhances the antibacterial potency against clinically relevant pathogens.

Applications De Recherche Scientifique

Click Chemistry

The azide group in 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide facilitates the azide-alkyne click reaction. This reaction is widely used in bioconjugation and material science for the synthesis of polymers and biomolecules. Its efficiency in forming stable linkages under mild conditions makes it a valuable tool for researchers aiming to create complex biological constructs.

Drug Discovery

Fluorinated azides have been explored for their potential as antiviral agents. Research has shown that derivatives of azides can exhibit significant antiviral activity against various viruses. For instance:

- Teicoplanin Derivatives : Fluorinated azides have been incorporated into glycopeptide antibiotics like teicoplanin to enhance their antiviral properties against influenza viruses and other pathogens .

- Broad-Spectrum Activity : Studies indicate that perfluoroalkylated derivatives display robust activity against a range of viruses while maintaining low cytotoxicity .

Biological Research

The ability of azides to react selectively with biomolecules enables their use in studying biological processes. The development of bioorthogonal reactions allows scientists to label and track biomolecules within living systems without disrupting normal cellular functions . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Case Study 1: Antiviral Activity of Fluorinated Azides

A study demonstrated the synthesis of perfluorobutylated teicoplanin derivatives that exhibited strong antiviral activity against influenza A and B viruses at non-toxic concentrations. These findings suggest that fluorinated azides can be engineered to enhance the efficacy of existing antiviral drugs while minimizing side effects .

Case Study 2: Click Chemistry in Material Science

Researchers utilized this compound in the development of new polymeric materials through click chemistry. The resulting materials exhibited improved mechanical properties and stability compared to non-fluorinated counterparts. This application highlights the potential for fluorinated azides in creating advanced materials for industrial applications .

Data Tables

| Application | Details |

|---|---|

| Click Chemistry | Facilitates bioconjugation; forms stable linkages with alkyne partners under mild conditions |

| Drug Discovery | Enhances antiviral properties; low cytotoxicity; effective against influenza viruses |

| Biological Research | Enables bioorthogonal labeling; tracks biomolecules in living systems |

| Case Study | Findings |

|---|---|

| Antiviral Activity | Perfluorobutylated derivatives showed strong activity against influenza at non-toxic levels |

| Material Science | New polymeric materials developed via click chemistry exhibited superior properties |

Q & A

Q. What are the standard synthetic routes for 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl azide, and what purity benchmarks are critical for its use in click chemistry?

Methodological Answer: Synthesis typically involves fluorination of undecanol precursors via radical telomerization, followed by azidation using sodium azide and a halogen exchange agent (e.g., PCl₅). Key purity benchmarks include:

- Fluorine content : Quantified via ¹⁹F NMR to ensure >98% perfluorination.

- Azide functionality : Confirmed by FT-IR (absorption at ~2100 cm⁻¹ for -N₃) and elemental analysis.

- Trace impurities : GC-MS or HPLC to detect residual solvents or side products (e.g., alkyl halides).

Purity ≥95% is critical to avoid side reactions in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) .

Q. How does the perfluorinated chain influence the compound’s reactivity in azide-alkyne cycloadditions, and what analytical methods are essential to monitor these reactions?

Methodological Answer: The perfluorinated chain enhances hydrophobicity and thermal stability but may reduce solubility in polar solvents. Reactivity monitoring requires:

- Kinetic studies : Use in situ Raman spectroscopy to track azide consumption rates.

- Solvent optimization : Test fluorophilic solvents (e.g., perfluorodecalin) to improve reaction efficiency.

- Post-reaction analysis : MALDI-TOF or GPC to confirm triazole formation and assess polymer molecular weight distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for this compound under varying solvent conditions?

Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., 150–200°C) arise from solvent interactions. A systematic approach includes:

- Controlled TGA/DSC experiments : Compare stability in inert (N₂) vs. reactive (O₂) atmospheres.

- Solvent polarity analysis : Correlate decomposition kinetics with solvent Hansen parameters.

- Computational modeling : Use COMSOL Multiphysics to simulate solvent-fluorocarbon interactions and predict decomposition pathways .

Q. How can factorial design optimize reaction parameters for synthesizing this compound with high yield and minimal side products?

Methodological Answer: A 2³ factorial design evaluates three factors: temperature (X₁), reaction time (X₂), and reagent molar ratio (X₃).

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁ (°C) | 60 | 80 |

| X₂ (h) | 12 | 24 |

| X₃ (NaN₃:alkyl halide) | 1.2:1 | 1.5:1 |

Response variables: Yield (%) and side product concentration (ppm). ANOVA identifies optimal conditions (e.g., X₁=75°C, X₂=18h, X₃=1.35:1) to maximize yield (>85%) while minimizing impurities (<2%) .

Q. What computational models predict the behavior of this compound in polymer matrices, and how do they align with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate fluorocarbon chain alignment in polystyrene matrices to predict surface energy (≤12 mN/m).

- DFT calculations : Evaluate azide group reactivity toward strained alkynes (e.g., DBCO).

- Validation : Compare simulated glass transition temperatures (Tg) with DSC data. Discrepancies >5% require recalibration of force fields .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in biomedical applications?

Methodological Answer: Contradictions arise from varying assay conditions. A harmonized protocol includes:

- Cell line standardization : Use HEK293 or NIH/3T3 for consistency.

- Dosage normalization : Report concentrations in µM and mg/mL.

- Fluorophore tagging : Track cellular uptake via confocal microscopy to distinguish membrane-bound vs. internalized compounds.

Meta-analysis of existing data using PRISMA guidelines can identify confounding variables (e.g., solvent choice) .

Theoretical Frameworks

Q. What conceptual frameworks guide the use of this compound in surface modification studies?

Methodological Answer:

- Cassie-Baxter Theory : Predicts wettability of fluorinated surfaces.

- Click Chemistry Principles : Ensure orthogonality in multi-step functionalization (e.g., sequential CuAAC and thiol-ene reactions).

- Free Volume Theory : Explains diffusion barriers in polymer coatings. Validate through positron annihilation lifetime spectroscopy (PALS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.